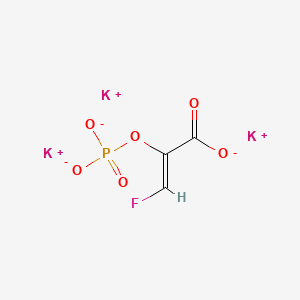

Phosphoenol-3-fluoropyruvate

Description

Historical Context of Fluorinated Analogs in Enzymology

The introduction of fluorine into substrate analogs has been a powerful tool in enzymology, providing unique insights into enzyme mechanisms. rsc.org The distinct properties of the carbon-fluorine bond, such as its high strength and the small steric size of the fluorine atom, allow for the creation of analogs that can closely mimic natural substrates while introducing specific electronic perturbations. rsc.orgwikipedia.org This strategy has been particularly fruitful in studying enzymes involved in phosphoryl transfer reactions. The development of synthetic methods to produce fluorinated compounds has expanded the repertoire of tools available to biochemists for probing enzyme active sites and reaction pathways. wikipedia.org The first C-F bond-forming enzyme, fluorinase, was discovered in 2002, further highlighting the biological relevance of organofluorine compounds. wikipedia.orgnih.gov

Significance of Phosphoenol-3-fluoropyruvate as a Mechanistic Probe

This compound (F-PEP) has emerged as a significant mechanistic probe for a variety of enzymes that utilize phosphoenolpyruvate (B93156) (PEP). acs.orgnih.gov Its utility stems from the fluorine substitution at the C3 position, which alters the electronic properties of the double bond and allows for the investigation of the stereochemical and electronic requirements of enzyme-catalyzed reactions. rsc.org Both the (E) and (Z) isomers of F-PEP have been synthesized and used to explore the active sites and reaction mechanisms of enzymes such as 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO8P) synthase and 3-deoxy-D-arabino-2-heptulosonate-7-phosphate (DAHP) synthase. acs.orgnih.govacs.org These studies have revealed significant differences in the active sites of these enzymes, opening avenues for the design of selective inhibitors. nih.govacs.org F-PEP has been instrumental in determining the stereochemistry of enzymatic reactions and in identifying rate-limiting steps. nih.govacs.org

Key Properties of this compound (F-PEP) Isomers

| Property | (Z)-F-PEP | (E)-F-PEP | Reference |

| Substrate Activity with Pyruvate (B1213749) Kinase | Yes | No | researchgate.netacs.org |

| Substrate Activity with Enolase | Yes | No | researchgate.netacs.org |

| Substrate Activity with Pyruvate, Phosphate (B84403) Dikinase | Yes | No | researchgate.net |

| Substrate Activity with PEP Carboxylase | Yes | - | nih.gov |

| Inhibition of DAHP Synthase | Competitive with PEP | - | researchgate.netacs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

88253-16-1 |

|---|---|

Molecular Formula |

C3HFK3O6P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

tripotassium;(Z)-3-fluoro-2-phosphonatooxyprop-2-enoate |

InChI |

InChI=1S/C3H4FO6P.3K/c4-1-2(3(5)6)10-11(7,8)9;;;/h1H,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/b2-1-;;; |

InChI Key |

QNDYTKBXWSKTFU-GRHBHMESSA-K |

SMILES |

C(=C(C(=O)[O-])OP(=O)([O-])[O-])F.[K+].[K+].[K+] |

Isomeric SMILES |

C(=C(/C(=O)[O-])\OP(=O)([O-])[O-])\F.[K+].[K+].[K+] |

Canonical SMILES |

C(=C(C(=O)[O-])OP(=O)([O-])[O-])F.[K+].[K+].[K+] |

Synonyms |

3-fluorophosphoenolpyruvate phosphoenol-3-fluoropyruvate phosphoenol-3-fluoropyruvate, E PPE-3-F |

Origin of Product |

United States |

Chemical Synthesis and Structural Properties

(Z)-3-(Fluoromethyl)phosphoenolpyruvate has been synthesized from glyoxylic acid in a nine-step chemical process. nih.gov The halogenated phosphoenolpyruvate (B93156) analogs, including (Z)- and (E)-phosphoenol-3-fluoropyruvate, have also been synthesized and purified, with their structures confirmed using 1H and 19F NMR spectroscopy. researchgate.net The stability of these compounds can be pH-dependent; for instance, (Z)-3-(fluoromethyl)phosphoenolpyruvate is stable at pH 3 but decomposes rapidly at pH 8. nih.gov

Enzymatic Interactions and Mechanistic Elucidation with Phosphoenol 3 Fluoropyruvate

Interactions with Shikimate Pathway Enzymes

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in various organisms. wikipedia.org Enzymes within this pathway, such as DAHP synthase and KDO8P synthase, catalyze condensation reactions involving phosphoenolpyruvate (B93156) (PEP). nih.govresearchgate.net The fluorinated analog, phosphoenol-3-fluoropyruvate (FPEP), has been instrumental in probing the active sites and catalytic mechanisms of these enzymes. nih.govresearchgate.netacs.org

3-deoxy-D-arabino-heptulosonic acid-7-phosphate Synthase (DAHP Synthase) Studies

DAHP synthase catalyzes the first committed step in the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonic acid-7-phosphate (DAHP). wikipedia.org

(Z)-phosphoenol-3-fluoropyruvate has been shown to be a substrate for the phenylalanine-inhibitable DAHP synthase from Escherichia coli. researchgate.net However, its efficiency as a substrate is significantly lower than that of the natural substrate, PEP. researchgate.net The apparent Vmax for this compound is only 1.17% of that for phosphoenolpyruvate. researchgate.net

In the presence of excess erythrose 4-phosphate, the apparent Michaelis constant (KM) for (Z)-phosphoenol-3-fluoropyruvate was determined to be 65 µM, compared to 38 µM for phosphoenolpyruvate. researchgate.net For the tryptophan-inhibited DAHP synthase from E. coli, the S0.5 values for PEP and E4P were found to be 5.3 µM and 35 µM, respectively, with an apparent kcat of 21 s-1 when activated by Mn2+. nih.gov

Kinetic Parameters for DAHP Synthase

| Substrate/Inhibitor | Enzyme Source | KM / S0.5 (µM) | Vmax / kcat | Notes |

|---|---|---|---|---|

| (Z)-Phosphoenol-3-fluoropyruvate | E. coli (Phe-inhibitable) | 65 | 1.17% of PEP Vmax | Apparent KM with excess E4P. researchgate.net |

| Phosphoenolpyruvate | E. coli (Phe-inhibitable) | 38 | - | Apparent KM with excess E4P. researchgate.net |

| Phosphoenolpyruvate | E. coli (Trp-inhibitable) | 5.3 | 21 s-1 (kcat) | S0.5 value, Mn2+ activated. nih.gov |

Due to its low turnover rate, (Z)-phosphoenol-3-fluoropyruvate can also act as an inhibitor of DAHP synthase. researchgate.net Studies with the tyrosine-inhibitable DAHP synthase from Salmonella have shown that this compound is an inhibitor of the enzyme. asm.org Specifically, it acts as a competitive inhibitor with respect to phosphoenolpyruvate. wikipedia.org

A significant finding in the study of DAHP synthase is its lack of stereoselectivity between the (E)- and (Z)-isomers of this compound. nih.govacs.org The catalytic efficiency (kcat/KM) for both isomers is nearly identical, approximately 7 x 10-3 µM-1s-1. nih.govacs.org This suggests that the active site of DAHP synthase does not discriminate between the two geometric isomers of the fluorinated substrate. nih.govacs.org This observation points to substantial differences in the architecture of the PEP subsite in DAHP synthase compared to other PEP-utilizing enzymes like KDO8P synthase. nih.govacs.org

Competitive Inhibition Mechanisms

3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P) Synthase Investigations

KDO8P synthase catalyzes the condensation of phosphoenolpyruvate (PEP) with D-arabinose 5-phosphate (A5P) to produce 3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P), a crucial component in the lipopolysaccharide of Gram-negative bacteria. researchgate.net

Both the (E)- and (Z)-isomers of this compound serve as substrates for KDO8P synthase. researchgate.net However, unlike DAHP synthase, KDO8P synthase exhibits a high degree of selectivity for the (E)-isomer over the (Z)-isomer. nih.govacs.org For the metal-dependent KDO8P synthase from Aquifex pyrophilus (ApKDO8PS) and the metal-independent enzyme from Escherichia coli (EcKDO8PS), the relative kcat/KM ratios for (E)-FPEP versus (Z)-FPEP are 100 and 33, respectively. nih.govacs.org

Pre-steady-state kinetic experiments with EcKDO8PS revealed that product release is the rate-limiting step for reactions involving PEP, (E)-FPEP, and (Z)-FPEP. nih.gov The rate constants for both product formation and release were lower for the fluorinated analogs compared to the natural substrate, PEP. nih.gov

Kinetic Parameters for E. coli KDO8P Synthase (EcKDO8PS)

| Substrate | Rate Constant for Product Formation (s-1) | Rate Constant for Product Release (s-1) |

|---|---|---|

| PEP | 125 | 2.3 |

| (E)-FPEP | 2.5 | 0.2 |

Stereospecificity of Reactions with (E)- and (Z)-Isomers

The geometric isomers of this compound (FPEP), specifically the (E)- and (Z)-isomers, have been instrumental as mechanistic probes to investigate the stereochemistry of enzymatic reactions. Studies involving 3-deoxy-D-manno-2-octulosonate-8-phosphate synthase (KDO8PS) and 3-deoxy-D-arabino-2-heptulosonate-7-phosphate synthase (DAHP synthase) have revealed distinct stereospecific preferences.

For KDO8PS, both the metal-dependent Aquifex pyrophilus KDO8PS (ApKDO8PS) and the metal-independent Escherichia coli KDO8PS (EcKDO8PS) demonstrate a high degree of selectivity for the (E)-isomer of FPEP over the (Z)-isomer. nih.govacs.org The relative kcat/Km ratios for (E)-FPEP versus (Z)-FPEP were found to be 100 for ApKDO8PS and 33 for EcKDO8PS, indicating a strong preference for the (E)-isomer. nih.govacs.org Further analysis using 19F NMR on the products of the reaction with ApKDO8PS established that the reaction proceeds via a si face addition of the phosphoenolpyruvate (PEP) analogue to the re face of the carbonyl of arabinose 5-phosphate (A5P). nih.govacs.org This confirmed that the stereochemical outcome of the metal-dependent KDO8PS is identical to its metal-independent counterpart. nih.govacs.org

In stark contrast, DAHP synthase does not exhibit any significant discrimination between the (E)- and (Z)-isomers of FPEP. nih.govacs.org The kcat/Km value for both isomers was determined to be approximately 7 x 10⁻³ µM⁻¹ s⁻¹. nih.govacs.org This lack of stereoselectivity suggests fundamental differences in the architecture of the active site of DAHP synthase compared to KDO8P synthase. nih.govacs.org

Table 1: Stereoselectivity of KDO8P Synthase and DAHP Synthase with (E)- and (Z)-FPEP

| Enzyme | Isomer | Relative kcat/Km | Stereochemical Outcome |

| ApKDO8PS | (E)-FPEP | 100 | si face addition to re face of A5P |

| (Z)-FPEP | 1 | ||

| EcKDO8PS | (E)-FPEP | 33 | si face addition to re face of A5P |

| (Z)-FPEP | 1 | ||

| DAHP Synthase | (E)-FPEP | ~1 | No discrimination observed |

| (Z)-FPEP | ~1 |

Differences in Active Site Selectivity Compared to DAHP Synthase

The differential reactivity of (E)- and (Z)-phosphoenol-3-fluoropyruvate (FPEP) with KDO8P synthase and DAHP synthase highlights significant variations in their active site geometries and catalytic mechanisms. nih.govacs.org While both enzymes catalyze an aldol-type condensation reaction involving phosphoenolpyruvate (PEP), their selectivity towards the fluorinated analogues reveals distinct subsites for PEP binding. nih.govacs.org

KDO8P synthase, from both metal-dependent and metal-independent sources, shows a pronounced preference for (E)-FPEP. nih.govacs.org This selectivity suggests that the active site of KDO8P synthase is sterically constrained in a way that favors the binding and subsequent reaction of the (E)-isomer. Pre-steady-state kinetic analyses with E. coli KDO8P synthase (EcKDO8PS) indicated that product release is the rate-limiting step for reactions with PEP, (E)-FPEP, and (Z)-FPEP. nih.gov However, the rate constants for both product formation and release were considerably lower for the fluorinated analogues compared to the natural substrate, PEP. nih.gov

Conversely, DAHP synthase displays a notable lack of discrimination between the (E)- and (Z)-isomers of FPEP, with both compounds exhibiting similar kinetic parameters. nih.govacs.org This suggests that the active site of DAHP synthase is more accommodating and does not impose the same steric restrictions on the orientation of the fluorinated methyl group at the C3 position of the PEP analogue. nih.govacs.org These findings underscore fundamental differences in the PEP binding subsites of the two enzymes, which could be exploited for the rational design of selective inhibitors targeting either KDO8P synthase or DAHP synthase. nih.govacs.org

Table 2: Comparative Active Site Selectivity

| Enzyme | Substrate | Key Observation | Implication for Active Site |

| KDO8P Synthase | (E)-FPEP vs. (Z)-FPEP | High selectivity for (E)-isomer nih.govacs.org | Sterically constrained PEP subsite |

| DAHP Synthase | (E)-FPEP vs. (Z)-FPEP | No significant discrimination nih.govacs.org | More open and accommodating PEP subsite |

Interactions with Glycolytic and Gluconeogenic Enzymes

Phosphoenolpyruvate Carboxylase (PEPC) Mechanistic Studies

Phosphoenolpyruvate carboxylase (PEPC) from Zea mays has been the subject of detailed mechanistic investigations using the (E)- and (Z)-isomers of this compound (FPEP) as alternative substrates. nih.gov These studies have provided significant insights into the enzyme's catalytic mechanism. Both (Z)-FPEP and (E)-FPEP undergo partitioning between two reaction pathways: carboxylation to yield 3-fluorooxalacetate and hydrolysis to produce 3-fluoropyruvate. nih.gov This dual reactivity has allowed for a deeper understanding of the reaction intermediates and the factors that govern the catalytic outcome.

Carboxylation and Dephosphorylation Pathways

The interaction of this compound (FPEP) with phosphoenolpyruvate carboxylase (PEPC) from Zea mays results in two distinct reaction pathways: carboxylation and dephosphorylation (hydrolysis). nih.govnih.gov The partitioning between these two pathways is highly dependent on the stereochemistry of the FPEP isomer used. nih.gov

With (Z)-FPEP, the primary reaction is dephosphorylation, accounting for 97% of the total reaction, while carboxylation to form (R)-3-fluorooxalacetate constitutes only 3%. nih.gov In contrast, the (E)-isomer, (E)-FPEP, predominantly undergoes carboxylation, with this pathway accounting for 86% of the reaction to produce (S)-3-fluorooxalacetate. nih.gov The carboxylation of both FPEP isomers occurs on the 2-re face, which corresponds to the 2-si face of the natural substrate, phosphoenolpyruvate (PEP). nih.gov The dephosphorylation reaction yields 3-fluoropyruvate. nih.gov The observation of both carboxylation and dephosphorylation with FPEP was a novel finding for a PEP analogue. nih.gov

Studies using 18O-labeled bicarbonate have shown that the phosphate (B84403) produced is multiply labeled with 18O. nih.gov Furthermore, 18O is also incorporated into the residual (Z)- and (E)-FPEP, indicating that the initial steps of the mechanism, including the formation of carboxyphosphate (B1215591) and its subsequent decarboxylation, are reversible. nih.gov

Table 3: Reaction Partitioning of FPEP Isomers with PEPC

| Substrate | Carboxylation Product | Carboxylation (%) | Dephosphorylation Product | Dephosphorylation (%) |

| (Z)-FPEP | (R)-3-fluorooxalacetate | 3 nih.gov | 3-fluoropyruvate | 97 nih.gov |

| (E)-FPEP | (S)-3-fluorooxalacetate | 86 nih.gov | 3-fluoropyruvate | 14 nih.gov |

Isotope Effect Analysis for Reaction Mechanism Elucidation

Isotope effect studies have been crucial in elucidating the mechanistic details of the reaction catalyzed by phosphoenolpyruvate carboxylase (PEPC) with this compound (FPEP) as a substrate. nih.govunl.edu The ¹³(V/K) isotope effect on the carboxylation of FPEP was measured at pH 8.0 and 25°C. nih.gov

For (Z)-FPEP, a significant isotope effect of 1.049 ± 0.003 was observed. nih.gov This large isotope effect is consistent with a scenario where the loss of CO₂ from the enzyme-substrate complex is a rate-determining step for the carboxylation pathway. unl.edu In contrast, the carboxylation of (E)-FPEP exhibited a much smaller isotope effect of 1.009 ± 0.006. nih.gov This value is similar to the small carbon-isotope effect seen with the natural substrate, PEP, and suggests that for the (E)-isomer, a step preceding C-C bond formation, likely phosphate transfer, is rate-limiting. unl.edu

These results support a stepwise mechanism where the carboxylation of PEP and its analogues occurs through the attack of a pyruvate (B1213749) enolate on CO₂, rather than a concerted mechanism involving carboxyphosphate as the direct carboxylating agent. nih.gov The data further suggest that the formation of carboxyphosphate and its subsequent decarboxylation are reversible steps. nih.gov However, an irreversible step must occur before the partitioning of the intermediate between carboxylation to form oxaloacetate (or its fluoro-analogue) and the release of CO₂, which leads to the hydrolysis of the substrate. nih.gov

Table 4: ¹³(V/K) Isotope Effects for PEPC-Catalyzed Carboxylation of FPEP

| Substrate | ¹³(V/K) Isotope Effect | Interpretation |

| (Z)-FPEP | 1.049 ± 0.003 nih.gov | Loss of CO₂ from the complex is rate-determining for carboxylation unl.edu |

| (E)-FPEP | 1.009 ± 0.006 nih.gov | Phosphate transfer is the rate-determining step unl.edu |

Influence of Metal Ions and pH on Reaction Partitioning

The partitioning of the reaction of this compound (FPEP) with phosphoenolpyruvate carboxylase (PEPC) between the carboxylation and hydrolysis pathways is modulated by the presence of different divalent metal ions, while being insensitive to changes in pH. nih.gov

While the ratio of carboxylation to hydrolysis does not vary with pH, it is significantly affected by the specific metal ion cofactor present in the reaction. nih.gov For instance, with the natural substrate, phosphoenolpyruvate (PEP), the use of Ni²⁺ as the metal cofactor leads to a substantial increase in the hydrolysis reaction, accounting for over 50% of the total reaction flux. unl.edu Although specific quantitative data on how different metal ions affect the partitioning for (E)- and (Z)-FPEP are not detailed in the provided context, the general principle that the metal ion influences this partitioning is clearly established. nih.gov The metal ion is believed to play a crucial role in coordinating the substrate and intermediates within the active site, thereby influencing the subsequent reaction steps. unl.eduwikipedia.org

Table 5: Factors Influencing Reaction Partitioning with FPEP

| Factor | Influence on Carboxylation/Hydrolysis Partitioning |

| pH | Insensitive nih.gov |

| Divalent Metal Ions | Varies with the specific metal ion used nih.gov |

Pyruvate Kinase (PK) and Analogue Activity.wikipedia.orgacs.orgturkupetcentre.net

Pyruvate kinase (PK) is a crucial enzyme in glycolysis, catalyzing the transfer of a phosphate group from PEP to ADP, which yields pyruvate and ATP. wikipedia.org The interaction of F-PEP with pyruvate kinase has been a subject of significant research, providing insights into the enzyme's substrate specificity and catalytic mechanism. acs.org

Substrate Role and Inactivation Mechanisms.acs.orgnih.gov

(Z)-Phosphoenol-3-fluoropyruvate has been identified as a substrate for pyruvate kinase from rabbit muscle. acs.org However, its efficiency as a substrate is considerably lower than that of PEP. researchgate.net Studies have shown that while it participates in the enzymatic reaction, the rate of product formation is significantly reduced. researchgate.net

Interestingly, F-PEP can also act as an inactivator of pyruvate kinase. nih.gov This inactivation is not immediate but occurs over time. nih.gov The proposed mechanism involves the enzymatic or chemical decomposition of F-PEP to form 2-oxo-3-butenoate. This highly reactive Michael acceptor then covalently modifies thiol groups on the enzyme, leading to irreversible inactivation. nih.gov It is important to note that this inactivation does not appear to occur at the active site, as competitive inhibitors can prevent it. nih.gov

Table 1: Kinetic Parameters of Pyruvate Kinase with PEP and F-PEP Analogs

| Substrate/Analog | Enzyme Source | KM (µM) | Relative Vmax (%) | Reference |

| Phosphoenolpyruvate (PEP) | Escherichia coli | 38 | 100 | nih.gov |

| (Z)-Phosphoenol-3-fluoropyruvate | Escherichia coli | 65 | 1.17 | nih.gov |

| (Z)-Phosphoenol-3-fluoropyruvate | Rabbit Muscle | - | Reactive | acs.org |

Data not always available for direct comparison due to differing experimental conditions.

Phosphoenolpyruvate Carboxykinase (PEPCK) Interaction.core.ac.ukconicet.gov.arscielo.br

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, catalyzing the reversible decarboxylation and phosphorylation of oxaloacetate to form PEP. drugbank.com The interaction of F-PEP with PEPCK has revealed intriguing aspects of its catalytic mechanism and substrate tolerance.

Pseudo-Substrate Behavior and Kinetic Characterization.core.ac.uk

(Z)-phosphoenol-3-fluoropyruvate acts as a pseudo-substrate for maize leaf phosphoenolpyruvate carboxylase, a related enzyme. nih.gov While the enzyme does catalyze the carboxylation of this analog, this accounts for only a small fraction of the total enzymatic activity. nih.gov The primary reaction observed is the dephosphorylation of the analog. nih.gov This dual reactivity, both carboxylation and dephosphorylation, was a novel observation for a PEP analog at the time. nih.gov

Kinetic studies have shown stereospecific inhibition of PEPCK by phospholactate isomers, suggesting a defined orientation for substrate binding within the active site. semanticscholar.org While direct kinetic data for F-PEP with PEPCK is not extensively detailed in the provided context, the behavior of other analogs suggests that the electronic and steric properties of F-PEP would significantly influence its binding and turnover. The enzyme exhibits a preference for specific stereoisomers of inhibitors, indicating a highly selective active site. semanticscholar.org

Table 2: Apparent Kinetic Parameters for Human Cytosolic PEPCK

| Substrate | KMapp (µM) | Reference |

| Oxaloacetate | 4 | nih.gov |

| GTP | 23 | nih.gov |

| Phosphoenolpyruvate | 450 | nih.gov |

| GDP | 79 | nih.gov |

| Bicarbonate | 20,600 | nih.gov |

These parameters are for the natural substrates and provide a baseline for understanding the enzyme's affinity.

Enolase Studies with Fluorinated Analogs.acs.orgwikipedia.orguu.nl

Enolase is a metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to PEP during glycolysis. uu.nl Fluoride (B91410) ions are well-known inhibitors of enolase, and fluorinated analogs of its substrate have been instrumental in elucidating its mechanism. wikipedia.orgoup.com

The inhibitory effect of fluoride on enolase is complex and depends on the presence of magnesium and phosphate ions. uu.nl It is believed that a magnesium-fluoride-phosphate complex forms in the active site, acting as a competitive inhibitor with respect to 2-PGA. uu.nlnih.gov (Z)-Phosphoenol-3-fluoropyruvate has been shown to be a substrate for enolase, further highlighting the utility of fluorinated analogs in studying this enzyme. acs.orgacs.org The ability of enolase to process this altered substrate, albeit likely at a different rate than the natural substrate, provides valuable information about the flexibility and constraints of its active site.

Interactions with Pyruvate Dehydrogenase Complex (PDC) and Related Enzymes.nih.govwikipedia.org

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org

Phosphoenolpyruvate Synthetase (PEPs) as a Substrate.cdnsciencepub.com

Phosphoenolpyruvate synthetase (PEPs) catalyzes the conversion of pyruvate to PEP. cdnsciencepub.com Studies have shown that fluoropyruvate can act as a substrate for PEPs, leading to the formation of the (Z)-isomer of fluoro-PEP. cdnsciencepub.com The affinity of PEPs for fluoropyruvate is lower than for pyruvate, as indicated by a higher Km value. This reduced affinity also translates to a lower turnover rate (kcat). cdnsciencepub.com

Table 3: Kinetic Parameters of E. coli Phosphoenolpyruvate Synthetase

| Substrate | Km | Relative kcat | Relative kcat/Km | Reference |

| Pyruvate | Lower | Higher | Higher | cdnsciencepub.com |

| Fluoropyruvate | 10-20 fold higher than Pyruvate and ATP | Lower | Lower | cdnsciencepub.com |

| ATP | Lower | Higher | Higher | cdnsciencepub.com |

Qualitative comparison based on the provided text.

Modulation of Glycolysis and Pyruvate Metabolism

FPEP significantly influences the central carbon metabolism, particularly the glycolytic pathway and the fate of pyruvate. By interacting with key enzymes in this pathway, it serves as a tool to modulate metabolic flux and study enzyme kinetics in various experimental systems.

In research models such as Escherichia coli, the introduction of FPEP can cause significant perturbations in metabolic flux. As an analog of PEP, which is a critical node in central metabolism, FPEP can influence the distribution of carbon through glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle. nih.govmbl.edu For instance, in E. coli, PEP is a key regulator and substrate in the phosphotransferase system (PTS), which is responsible for glucose uptake. frontiersin.org The presence of FPEP can interfere with these processes, leading to altered rates of glucose consumption and biomass formation. nih.gov

Table 1: Observed Effects of this compound on Metabolic Flux in Experimental Systems

| Experimental System | Pathway Affected | Observed Effect | Reference(s) |

| Escherichia coli | Glycolysis/PTS | Potential interference with glucose uptake and metabolism due to its analogy to PEP. | nih.govfrontiersin.org |

| Escherichia coli | Pyruvate Kinase Node | Inhibition can lead to redirection of flux towards anaplerotic reactions. | nih.govscirp.org |

| General Metabolic Models | Pyruvate Metabolism | Diversion of pyruvate from the TCA cycle can be studied using fluoropyruvate. | mbl.edu |

FPEP has been extensively used as a research tool to study the mechanisms of several key glycolytic enzymes, primarily pyruvate kinase and enolase.

(Z)-phosphoenol-3-fluoropyruvate has been identified as a substrate for pyruvate kinase , the enzyme that catalyzes the final step of glycolysis. capes.gov.bracs.org However, it is also reported to act as an inhibitor under certain conditions. The dual role of FPEP as both a substrate and a potential inactivator makes it a valuable probe for studying the active site and catalytic mechanism of pyruvate kinase. For example, the (Z)-isomer of FPEP shows reactivity as a substrate for pyruvate kinase from rabbit muscle, while other analogs are inactive. acs.org

Table 2: Interaction of (Z)-Phosphoenol-3-fluoropyruvate with Key Glycolytic Enzymes

| Enzyme | Organism/Tissue | Interaction Type | Kinetic Parameters | Reference(s) |

| Pyruvate Kinase | Rabbit Muscle | Substrate | Reactive as a substrate | acs.org |

| Pyruvate Kinase | Yeast | Substrate | Found to be a substrate | capes.gov.br |

| Enolase | Rabbit Muscle | Substrate | Shown to be a substrate | acs.org |

Perturbation of Metabolic Flux in Experimental Systems

Influence on Anaplerotic and Cataplerotic Reactions in Biochemical Systems

Anaplerotic reactions replenish the intermediates of the TCA cycle that are extracted for biosynthesis (cataplerosis). wikipedia.orgvedantu.com PEP is a crucial precursor for a major anaplerotic reaction catalyzed by phosphoenolpyruvate (PEP) carboxylase , which converts PEP to oxaloacetate. britannica.com

(Z)-phosphoenol-3-fluoropyruvate has been demonstrated to be a substrate for PEP carboxylase from maize leaves. core.ac.uknih.govnih.gov Interestingly, the enzyme catalyzes both the carboxylation and the dephosphorylation of this analog. core.ac.uknih.govnih.gov This dual activity provides valuable insights into the reaction mechanism of PEP carboxylase. The carboxylation of FPEP accounts for only a fraction of its total consumption by the enzyme, with the majority being dephosphorylated. core.ac.uknih.gov This suggests that the presence of the fluorine atom alters the normal catalytic course, making FPEP a useful tool for studying the partial reactions of this anaplerotic enzyme. The interaction of FPEP with PEP carboxylase highlights its potential to influence the balance between glycolysis and the TCA cycle by modulating the replenishment of oxaloacetate. mdpi.com

Role in Aromatic Amino Acid Biosynthesis Pathway Research (Shikimate Pathway)

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. nih.gov The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase , which condenses PEP and erythrose-4-phosphate. wikipedia.org

(Z)-phosphoenol-3-fluoropyruvate serves as both a substrate and a competitive inhibitor of DAHP synthase from Escherichia coli. nih.govacs.org While it is processed by the enzyme to form (3S)-3-deoxy-3-fluoro-D-arabino-heptulosonic acid 7-phosphate, its maximum velocity (Vmax) is significantly lower than that of the natural substrate, PEP. nih.govresearchgate.net This slow turnover rate allows FPEP to be effectively used as an inhibitor to study the enzyme's kinetics. nih.govacs.org Kinetic studies have revealed that FPEP is a competitive inhibitor with respect to PEP, with reported Ki values of 8 µM and 48 µM. nih.govresearchgate.net The ability of FPEP to interact with DAHP synthase makes it a valuable probe for investigating the regulation of carbon flow into the shikimate pathway and for designing potential inhibitors of this essential metabolic route. acs.orgnih.gov

Table 3: Kinetic Parameters of (Z)-Phosphoenol-3-fluoropyruvate with E. coli DAHP Synthase

| Parameter | Value | Condition | Reference(s) |

| As a Substrate | |||

| Apparent KM | 65 µM | In the presence of excess erythrose 4-phosphate | nih.govacs.orgresearchgate.net |

| Apparent Vmax | 1.17% of Vmax for PEP | In the presence of excess erythrose 4-phosphate | nih.govacs.orgresearchgate.net |

| As an Inhibitor | |||

| Inhibition Type | Competitive with respect to PEP | nih.govacs.orgresearchgate.net | |

| Ki | 8 µM and 48 µM | Two distinguishable Ki values were obtained. | nih.govresearchgate.net |

Spectroscopic Studies of Enzyme F Pep Complexes

Chemoenzymatic Synthesis Approaches

The synthesis of Phosphoenol-3-fluoropyruvate is typically achieved through a chemoenzymatic pathway, which combines chemical synthesis to create a fluorinated precursor followed by an enzymatic step to introduce the phosphate (B84403) group. This approach allows for the production of the distinct (E) and (Z) isomers of FPEP.

Fluorination of Pyruvate (B1213749) Derivatives

The initial step in the synthesis involves the introduction of a fluorine atom into a pyruvate derivative. A common precursor is 3-bromopyruvic acid. The isomers of 3-fluoro phosphoenolpyruvate (B93156) are prepared from 3-bromo, 3-fluoropyruvic acid through the Perkow reaction. massey.ac.nz Another approach involves the fluorination of pyruvate derivatives using fluorinating agents like potassium fluoride (B91410) (KF) or sodium fluoride (NaF) in an aqueous medium. This process yields 3-fluoropyruvate, the direct precursor for the subsequent enzymatic phosphorylation.

Enzymatic Derivatization to this compound

Once 3-fluoropyruvate is synthesized, it serves as a substrate for enzymatic phosphorylation to yield this compound. This transformation can be catalyzed by enzymes that typically act on pyruvate. For instance, (Z)-phosphoenol-3-fluoropyruvate has been used as a substrate for enzymes like maize leaf phosphoenolpyruvate carboxylase. core.ac.uknih.gov

Furthermore, the (E) and (Z) isomers of FPEP are utilized as mechanistic probes and substrates for various synthases. Enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase can catalyze the condensation of FPEP with specific sugar phosphates. researchgate.netacs.orgnih.gov The enzymatic synthesis of (3S)-3-fluoro DAHP is achieved by reacting the isomers of 3-fluoro phosphoenolpyruvate with D-erythrose 4-phosphate in the presence of DAHP synthase. massey.ac.nz This demonstrates the utility of enzymes in converting the fluorinated pyruvate analogue into more complex, biologically relevant molecules.

Analytical Characterization Techniques for Research Purity and Stereochemistry

To ensure the identity, purity, and stereochemistry of the synthesized this compound, a suite of analytical techniques is employed. These methods are crucial for distinguishing between the (E) and (Z) isomers and for confirming the successful synthesis of the target compound.

Nuclear Magnetic Resonance Spectroscopy (NMR), including ¹⁹F NMR

NMR spectroscopy is a cornerstone for the structural elucidation of FPEP. ¹H NMR is used to identify the protons in the molecule, while ³¹P NMR confirms the presence and chemical environment of the phosphate group. researchgate.net

Table 1: Representative NMR Applications in FPEP Analysis

| NMR Technique | Application | Key Findings | Citations |

|---|---|---|---|

| ¹⁹F NMR | Stereochemical analysis of enzymatic reactions | Determined the si face addition of PEP to the re face of the carbonyl of A5P in the KDO8P synthase reaction. researchgate.netacs.orgnih.gov | researchgate.netacs.orgnih.gov |

| ¹⁹F NMR | Monitoring enzyme selectivity | Showed that KDO8P synthase exhibits high selectivity for (E)-FPEP over (Z)-FPEP, while DAHP synthase does not discriminate between the isomers. acs.orgnih.gov | acs.orgnih.gov |

| ¹H NMR | Product confirmation | Confirmed the formation of KDO8P from its natural substrates, PEP and A5P, by the purified kdsA gene product. researchgate.net | researchgate.net |

| ³¹P NMR | Mechanistic studies | Monitored the fate of the enolic oxygen in multilabeled PEP during the KDO8P synthase-catalyzed reaction. researchgate.net | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds and for separating isomers. tum.de Reverse-phase HPLC is a common technique used for this purpose. nih.gov For chiral or isomeric separations, specific chiral stationary phases are often employed to achieve baseline resolution between stereoisomers. orientjchem.org The selection of the mobile phase, often a mixture of water and organic solvents like acetonitrile, and its composition is optimized to achieve effective separation. nih.gov While specific HPLC methods for FPEP are integrated into broader research studies, the principles of reverse-phase and chiral chromatography are directly applicable for separating its (E) and (Z) isomers and ensuring its purity for enzymatic assays. nih.gov

Mass Spectrometry (MS) for Structural Confirmation and Transient Intermediate Detection

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and its derivatives. It provides a precise mass-to-charge ratio, which helps in verifying the elemental composition of the synthesized molecule. core.ac.uk In mechanistic studies of enzymes, MS is also employed to analyze reaction products and intermediates. For example, during the KDO8P synthase-catalyzed reaction, the inorganic phosphate formed was analyzed via mass spectral analysis of its trimethyl ester derivative. researchgate.net Furthermore, techniques like Fourier Transform-Mass Spectrometry can be used to study interactions between enzyme components and substrates, providing insights into the structure and function of enzyme complexes that may utilize FPEP. nih.gov

Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (E)-Phosphoenol-3-fluoropyruvate ((E)-FPEP) |

| (Z)-Phosphoenol-3-fluoropyruvate ((Z)-FPEP) |

| 3-bromopyruvate |

| 3-fluoropyruvate |

| Acetate |

| Acetonitrile |

| Acetyl-CoA |

| Acetylthiamin pyrophosphate |

| Arabinose 5-phosphate (A5P) |

| D-erythrose 4-phosphate |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) |

| Dihydrolipoamide |

| Erythrose 4-phosphate (E4P) |

| Fluoride |

| Inorganic phosphate |

| Phosphoenolpyruvate (PEP) |

| Potassium fluoride |

| Pyruvate |

| Sodium fluoride |

| Thiamine pyrophosphate (TPP) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the characterization of this compound (FPEP), providing critical insights into its molecular structure by identifying its constituent functional groups. This non-destructive method measures the absorption of infrared radiation by the sample, which induces molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. The resulting FTIR spectrum serves as a unique molecular fingerprint, allowing for the confirmation of key structural features and the verification of successful synthesis.

Studies on the interaction of PEP with enzymes like pyruvate kinase have utilized isotopically labeled PEP to assign its characteristic infrared absorption bands. nih.gov These assignments for PEP provide a foundational framework for interpreting the spectrum of its fluorinated analog, FPEP. The introduction of a fluorine atom at the C-3 position is expected to induce notable shifts in the vibrational frequencies of adjacent bonds and introduce a new, characteristic C-F stretching band.

The key functional groups of FPEP and their anticipated FTIR absorption regions are detailed below:

Phosphate Group (PO₃²⁻): The phosphate moiety is expected to exhibit strong and distinct absorption bands. Typically, the asymmetric stretching vibrations of the PO₃²⁻ group appear in the region of 1130-1100 cm⁻¹, while the symmetric stretching vibration is observed around 970 cm⁻¹. nih.gov In the context of FPEP, the electronic influence of the nearby fluorine atom might cause slight shifts in these positions compared to unsubstituted PEP.

Carboxylate Group (COO⁻): The carboxylate group gives rise to two characteristic stretching vibrations: an antisymmetric stretch and a symmetric stretch. For PEP, these have been assigned to bands around 1589 cm⁻¹ and 1415 cm⁻¹, respectively. nih.gov Similar absorption bands are anticipated for FPEP, although their precise wavenumbers may be altered by the electronegativity of the fluorine atom.

Enolic C-O Bond: The stretching vibration of the enolic C-O bond, part of the C-O-P linkage, is another significant feature. In PEP, this band is located at approximately 1214 cm⁻¹. nih.gov

Carbon-Carbon Double Bond (C=C): The C=C stretching vibration in the enolpyruvyl system is also a key diagnostic peak, though it can sometimes be weak. Its position would be expected in the typical range for substituted alkenes.

Carbon-Fluorine Bond (C-F): The most significant difference in the FTIR spectrum of FPEP compared to PEP will be the presence of absorption bands corresponding to the C-F bond. The C-F stretching vibration is typically strong and found in the region of 1400-1000 cm⁻¹. The exact position can vary depending on the molecular environment. The presence of a strong band in this region would be a definitive indicator of the successful fluorination of the pyruvate backbone.

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from its parent compound and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference for Parent Compound (PEP) |

| Carboxylate (COO⁻) | Antisymmetric Stretch | ~1589 | nih.gov |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1415 | nih.gov |

| Enolic C-O | Stretch | ~1214 | nih.gov |

| Phosphate (PO₃²⁻) | Asymmetric Stretch | ~1124, ~1110 | nih.gov |

| Phosphate (PO₃²⁻) | Symmetric Stretch | ~967 | nih.gov |

| Carbon-Fluorine (C-F) | Stretch | 1400 - 1000 | Inferred |

This predictive analysis underscores the utility of FTIR spectroscopy as a crucial tool for the structural elucidation of this compound, enabling researchers to confirm the integrity of its key functional groups.

Advanced Spectroscopic and Isotopic Studies Utilizing Phosphoenol 3 Fluoropyruvate

¹⁹F NMR as a Mechanistic Probe for Enzyme-Catalyzed Reactions

The fluorine-19 (¹⁹F) nucleus is a highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, making it a powerful tool for investigating protein structure and dynamics. nih.gov Its application in studying enzyme-catalyzed reactions is particularly advantageous due to the absence of background signals in biological systems and the high sensitivity of the ¹⁹F chemical shift to the local electronic and conformational environment. nih.gov Phosphoenol-3-fluoropyruvate (FPEP), an analog of the key metabolite phosphoenolpyruvate (B93156) (PEP), has been effectively utilized in ¹⁹F NMR studies to elucidate the mechanisms of several enzymes.

Monitoring Reaction Stereochemistry and Product Formation

The geometric isomers of FPEP, (E)- and (Z)-FPEP, serve as valuable mechanistic probes for determining the stereochemical course of enzymatic reactions. By substituting FPEP for the natural substrate PEP, researchers can monitor the formation of fluorinated products using ¹⁹F NMR, thereby deducing the facial selectivity of the enzymatic transformation.

Furthermore, ¹⁹F NMR studies have been employed to analyze the stereochemistry of the carboxylation of 3-fluoropyruvate, which can be generated from the dephosphorylation of FPEP. doi.org In a coupled enzyme system, the dephosphorylation of (Z)-FPEP in D₂O by pyruvate (B1213749) kinase or enzyme I of the E. coli sugar transport system, followed by carboxylation by transcarboxylase, yielded distinct diastereomers of 3-fluoromalate. doi.org Analysis of the resulting ¹⁹F NMR spectra revealed that pyruvate kinase and enzyme I protonate (deuterate) fluoroenolpyruvate from opposite faces, specifically the 2-si and 2-re faces, respectively. doi.org

The table below summarizes the stereochemical outcomes determined using FPEP and ¹⁹F NMR.

| Enzyme | Substrate(s) | Technique | Key Finding |

| Aquifex pyrophilus KDO8P Synthase | (E)- and (Z)-FPEP, Arabinose 5-phosphate | ¹⁹F NMR | si face addition of PEP to the re face of the A5P carbonyl. mdpi.com |

| Pyruvate Kinase | (Z)-FPEP in D₂O | ¹⁹F NMR | Protonation (deuteration) of fluoroenolpyruvate mainly from the 2-si face. doi.org |

| Enzyme I (E. coli) | (Z)-FPEP in D₂O | ¹⁹F NMR | Protonation (deuteration) of fluoroenolpyruvate exclusively from the 2-re face. doi.org |

| Transcarboxylase | 3-Fluoropyruvate | ¹⁹F NMR | Absolute retention of configuration during carboxylation. doi.org |

Probing Active Site Environment and Ligand Binding

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its immediate surroundings, including van der Waals interactions and local electrostatic fields. nih.gov This property makes ¹⁹F-labeled molecules like FPEP excellent probes for characterizing enzyme active sites and monitoring ligand binding events. d-nb.infoisotope.com

The distinct reactivities of (E)- and (Z)-FPEP with KDO8P synthase and 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase have highlighted significant differences in the active sites of these enzymes. mdpi.com Both the metal-dependent (A. pyrophilus) and metal-independent (E. coli) KDO8P synthases show a strong preference for (E)-FPEP over (Z)-FPEP, with relative kcat/Km ratios of 100 and 33, respectively. mdpi.com In stark contrast, DAHP synthase does not discriminate between the two isomers. mdpi.com These findings indicate substantial differences in the PEP-binding subsites of these two enzyme families, which could be exploited for the design of selective inhibitors. mdpi.com

The binding of fluorinated substrates or inhibitors to an enzyme can be directly observed through changes in the ¹⁹F NMR spectrum. This allows for the characterization of enzyme-ligand interactions and can be used in screening for potential drug candidates. d-nb.info For instance, the interaction of FPEP with phosphoenolpyruvate carboxylase results in partitioning between carboxylation and hydrolysis, a process that can be monitored to understand the active site chemistry.

The kinetic parameters of different enzymes with FPEP isomers, highlighting active site preferences, are presented below.

| Enzyme | Substrate | Relative kcat/Km | Implication |

| A. pyrophilus KDO8P Synthase | (E)-FPEP vs (Z)-FPEP | 100 | High selectivity for the (E)-isomer, indicating a constrained active site. mdpi.com |

| E. coli KDO8P Synthase | (E)-FPEP vs (Z)-FPEP | 33 | High selectivity for the (E)-isomer, similar to the metal-dependent enzyme. mdpi.com |

| DAHP Synthase | (E)-FPEP vs (Z)-FPEP | ~1 | No discrimination, suggesting a more flexible active site compared to KDO8P synthase. mdpi.com |

Stable Isotope Labeling and Isotope Effect Studies

The use of stable isotopes, such as carbon-13 (¹³C) and oxygen-18 (¹⁸O), is a cornerstone of mechanistic enzymology and metabolic research. researchgate.netcore.ac.uk Isotope effect studies can reveal the rate-limiting steps of a reaction, while isotope tracers can map the flow of atoms through metabolic pathways.

Carbon-13 and Oxygen-18 Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) provide insight into the transition state structures of enzyme-catalyzed reactions. The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, which can be measured to probe the mechanism.

In studies of maize leaf phosphoenolpyruvate carboxylase (PEPC), (Z)- and (E)-FPEP have been used as substrates to probe the carboxylation mechanism. nih.govmdpi.com The reaction with these analogs partitions between carboxylation to yield 3-fluorooxaloacetate (B1200378) and hydrolysis to give 3-fluoropyruvate. mdpi.com When the reaction was carried out with ¹⁸O-labeled bicarbonate, the resulting phosphate (B84403) was found to be multiply labeled with ¹⁸O. mdpi.com Furthermore, ¹⁸O was also incorporated into the unreacted FPEP, suggesting that the phosphorylation of bicarbonate to form carboxyphosphate (B1215591) and its subsequent decarboxylation are reversible steps. mdpi.com

A significant ¹³C kinetic isotope effect (¹³(V/K)) was observed for the carboxylation of FPEP by PEPC. The values differed for the two isomers, as detailed in the table below.

| Substrate | ¹³(V/K) Isotope Effect | Conclusion |

| (Z)-FPEP | 1.049 ± 0.003 | Consistent with a mechanism where the rate-limiting step involves C-C bond formation. mdpi.com |

| (E)-FPEP | 1.009 ± 0.006 | Suggests that a step other than C-C bond formation is largely rate-limiting for this isomer. mdpi.com |

These results support a mechanism where the carboxylation of PEP proceeds through the attack of a pyruvate enolate on CO₂, rather than on carboxyphosphate. mdpi.com

Metabolic Tracing Applications in Cellular Research Models

Metabolic tracing, or flux analysis, uses isotopically labeled molecules to follow the path of atoms through metabolic networks. researchgate.netsemanticscholar.org This provides a dynamic view of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. semanticscholar.org While the use of isotopically labeled FPEP for in vivo metabolic tracing is not extensively documented, its role as a substrate analog in enzymatic studies provides a strong basis for its potential in this area.

For example, studies on maize leaf PEPC utilized NaH¹⁴CO₃ to demonstrate that (Z)-FPEP is a substrate for carboxylation, although the majority of the reaction leads to dephosphorylation. nih.gov This use of a radiolabeled cosubstrate to trace the carboxylation of the FPEP analog exemplifies a metabolic tracing experiment.

The principles of metabolic tracing are well-established. researchgate.netcore.ac.uk A stable isotope-labeled substrate, such as ¹³C- or ¹⁵N-labeled FPEP, could be introduced to a cellular system. The distribution of the isotopic label into downstream metabolites would then be measured, typically by mass spectrometry or NMR. This would allow researchers to probe the activity of pathways involving PEP and to investigate how these pathways are altered in different physiological or pathological states. Given that FPEP can act as an inhibitor or substrate for various enzymes, its labeled forms could serve as powerful tools to investigate specific enzymatic steps within a complex metabolic network.

Time-Resolved Electrospray Ionization Mass Spectrometry for Transient Intermediate Detection

Time-resolved electrospray ionization mass spectrometry (TR-ESI-MS) is a sophisticated technique that allows for the real-time monitoring of biochemical reactions on a millisecond timescale. It is particularly valuable for detecting and characterizing short-lived, transient intermediates that are crucial for understanding reaction mechanisms but are often invisible to conventional analytical methods.

The methodology typically involves the rapid mixing of reactant solutions, which are then passed through a capillary and into the ESI source of a mass spectrometer. d-nb.info By varying the flow rate or the length of the capillary, the reaction can be monitored at different time points, providing kinetic data and the mass-to-charge ratios of all species present, including substrates, intermediates, and products. d-nb.info

While specific studies detailing the use of TR-ESI-MS to detect transient intermediates from FPEP are not prominent, the technique has been successfully applied to enzymes that are known to interact with FPEP. For instance, the catalytic mechanism of KDO8P synthase has been investigated using rapid kinetic methods. TR-ESI-MS is ideally suited to capture fleeting intermediates in such reactions, like the proposed tetrahedral or acyclic bisphosphate species. The high selectivity of mass spectrometry would allow for the unambiguous identification of these transient species by their mass. core.ac.uk The ability to directly observe enzyme-substrate or enzyme-intermediate complexes in real-time under single-turnover conditions can provide definitive evidence for a proposed reaction pathway.

Computational and Structural Modeling of Phosphoenol 3 Fluoropyruvate Interactions

Molecular Docking and Dynamics Simulations with Enzyme Active Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to protein active sites. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Research has utilized the (E) and (Z) isomers of FPEP as mechanistic probes to explore the active sites of enzymes such as 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO8P) synthase and 3-deoxy-D-arabino-2-heptulosonate-7-phosphate (DAHP) synthase. researchgate.netacs.org These enzymes catalyze similar condensation reactions involving phosphoenolpyruvate (B93156) (PEP). acs.org

Studies on KDO8P synthase from both Aquifex pyrophilus (metal-dependent) and Escherichia coli (metal-independent) revealed a high selectivity for the (E)-FPEP isomer over the (Z)-FPEP isomer. acs.orgnih.gov In contrast, DAHP synthase showed no significant discrimination between the two isomers, indicating substantial differences in the architecture of the PEP-binding subsite between these enzyme families. acs.orgnih.gov This differential recognition highlights the potential for designing selective inhibitors. acs.orgnih.gov

Pre-steady-state kinetic analyses with E. coli KDO8P synthase demonstrated that product release is the rate-limiting step for reactions with PEP and both FPEP isomers. However, the rate constants for both product formation and release were significantly lower for the fluorinated analogs compared to the natural substrate, PEP. acs.org MD simulations on related fluorinated inhibitors have shown that water-mediated hydrogen bonds can play a crucial role in enhancing substrate binding within the enzyme active site.

| Enzyme | Ligomer | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |

| EcKDO8PS | (E)-FPEP | 0.2 | 10 | 0.02 |

| (Z)-FPEP | 0.1 | 160 | 0.0006 | |

| PEP | 2.3 | 2.5 | 0.92 | |

| ApKDO8PS | (E)-FPEP | 0.1 | 16 | 0.006 |

| (Z)-FPEP | 0.01 | 160 | 0.00006 | |

| PEP | 4.0 | 290 | 0.014 | |

| DAHP Synthase | (E)-FPEP | - | - | ~7 x 10-3 |

| (Z)-FPEP | - | - | ~7 x 10-3 | |

| PEP | - | 38 | - |

Table showing comparative kinetic parameters of FPEP isomers and PEP with different synthases. Data sourced from studies on E. coli (EcKDO8PS), A. pyrophilus (ApKDO8PS), and DAHP synthase. researchgate.netacs.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic properties of molecules with high accuracy. nih.govnovapublishers.com These methods are crucial for understanding the intrinsic reactivity of a molecule like FPEP by modeling its electron distribution, molecular orbitals, and the transition states of reactions. researchgate.net For fluorinated compounds, QC calculations help to dissect the often complex and competing effects the fluorine substituent has on molecular properties. acs.orgnih.gov

The introduction of a highly electronegative fluorine atom at the C3 position of the pyruvate (B1213749) moiety significantly alters the electronic structure of the double bond in FPEP compared to PEP. Studies on PEP using DFT have shown that the reactivity of its C3 atom is linked to conformational changes. researchgate.net For FPEP, the electronic distribution around C-3 plays a key role in its interaction with enzymes like phosphoenolpyruvate carboxylase. core.ac.uk

QC methods can be used to calculate:

Partial atomic charges: To understand the electrostatic potential and how FPEP interacts with polar residues in an enzyme's active site.

Frontier molecular orbitals (HOMO/LUMO): To predict the molecule's susceptibility to nucleophilic or electrophilic attack. The fluorine atom's electron-withdrawing nature is expected to lower the energy of the LUMO, influencing its reactivity.

Reaction energy profiles: To calculate the energy barriers for enzymatic reactions, such as phosphorylation or condensation, providing a theoretical basis for the experimentally observed reaction rates. researchgate.net

By integrating QC methods with molecular mechanics (QM/MM), researchers can model reactions within the complex environment of an enzyme active site, providing insights into how the protein stabilizes transition states.

Co-crystallography and Protein-Ligand Complex Analysis with Related Analogs

X-ray crystallography is a primary technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nd.edu This provides direct evidence of how a ligand binds, the specific interactions it forms (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes the protein undergoes upon binding. nih.gov Obtaining a crystal of a protein-FPEP complex can be achieved through co-crystallization (crystallizing the pre-formed complex) or by soaking a pre-existing apo-protein crystal in a solution containing FPEP. nih.gov

While a specific co-crystal structure of FPEP with an enzyme is not detailed in the available literature, extensive crystallographic work has been done on its parent compound, PEP, and other analogs. For instance, the crystal structure of A. aeolicus KDO8P synthase has been determined in complex with PEP and its other substrate, arabinose 5-phosphate. This structure reveals the precise orientation of PEP in the active site just before the condensation reaction.

Analysis of such related protein-ligand complexes is critical for interpreting data from FPEP. By comparing the known structure of a PEP-enzyme complex with kinetic and computational data for FPEP, researchers can infer the binding mode of FPEP. For example, the stereochemical outcome of the reaction with (E)- and (Z)-FPEP, as determined by NMR, was used to establish that FPEP binds in the same orientation as PEP in the KDO8P synthase active site. acs.orgnih.gov This integrated approach, combining crystallography of related analogs with kinetic and computational studies of the target compound, provides a comprehensive understanding of the structural basis for its activity.

Applications of Phosphoenol 3 Fluoropyruvate As a Biochemical Research Tool

Design and Development of Selective Enzyme Inhibitors for Research Purposes

The distinct biochemical behaviors of the (E) and (Z) isomers of FPEP towards different enzymes have been instrumental in the design of selective inhibitors. For instance, significant differences in how these isomers interact with 3-deoxy-d-manno-2-octulosonate-8-phosphate (KDO8P) synthase and 3-deoxy-d-arabino-2-heptulosonate-7-phosphate (DAHP) synthase highlight the potential for developing inhibitors that can target one enzyme over the other. acs.org

KDO8P synthase and DAHP synthase both catalyze similar condensation reactions involving PEP. researchgate.net However, research has shown that KDO8P synthase from both metal-dependent (Aquifex pyrophilus) and metal-independent (Escherichia coli) sources displays a high degree of selectivity for the (E)-isomer of FPEP. acs.org In contrast, DAHP synthase does not discriminate between the (E) and (Z) isomers. acs.org This differential selectivity suggests that the active sites of these enzymes, specifically the subsite that binds PEP, have substantial differences. acs.orgresearchgate.net These differences can be exploited to design inhibitors that are highly specific for either KDO8P synthase or DAHP synthase, which are both important targets for the development of new antibiotics. acs.org

Furthermore, (Z)-FPEP has been studied as an inhibitor of the phenylalanine-inhibitable DAHP synthase from E. coli. nih.gov While it does act as a substrate, its maximum velocity (Vmax) is significantly lower than that of PEP, allowing it to function as a competitive inhibitor. nih.gov Kinetic analyses revealed two distinct inhibition constants (Ki) for (Z)-FPEP, suggesting complex binding interactions within the active site. nih.gov

The development of such selective inhibitors is crucial for dissecting the roles of individual enzymes within complex metabolic pathways and for validating them as potential drug targets.

Elucidation of Enzyme Catalytic Mechanisms and Stereochemistry

The geometric isomers of FPEP, (E)-FPEP and (Z)-FPEP, have proven to be invaluable tools for probing the catalytic mechanisms and stereochemistry of PEP-utilizing enzymes. researchgate.net The fluorine atom acts as a spectroscopic and stereochemical marker, allowing researchers to track the fate of the substrate during the enzymatic reaction. researchgate.netresearchgate.net

One of the key applications of FPEP has been in determining the stereochemical course of enzyme-catalyzed reactions. researchgate.net For example, by using (E)- and (Z)-FPEP as alternative substrates for KDO8P synthase and analyzing the products using 19F NMR, researchers were able to establish the stereochemistry of the reaction. acs.org The results demonstrated that the reaction proceeds via a si face addition of the enolate of PEP to the re face of the carbonyl group of arabinose 5-phosphate. researchgate.net This level of detail is often difficult to obtain with the natural substrate.

FPEP has also been instrumental in understanding the mechanism of phosphoenolpyruvate (B93156) carboxylase (PEPC) from Zea mays. nih.gov Both (E)- and (Z)-FPEP are processed by the enzyme, but they partition between two different reaction pathways: carboxylation to produce fluorooxalacetate and hydrolysis to yield fluoropyruvate. nih.gov The stereochemical outcome of the carboxylation reaction is different for each isomer, with (Z)-FPEP yielding (R)-3-fluorooxalacetate and (E)-FPEP producing (S)-3-fluorooxalacetate. nih.gov These findings, combined with isotope labeling studies, have provided strong evidence for a mechanism involving the formation of a pyruvate (B1213749) enolate intermediate. nih.gov

Pre-steady-state kinetic experiments with E. coli KDO8P synthase using both FPEP isomers revealed that product release is the rate-limiting step for both the natural substrate and its fluorinated analogs. acs.orgresearchgate.net However, the rates of both product formation and release were slower for the FPEP isomers, providing further insight into the catalytic cycle. acs.orgresearchgate.net

Characterization of Enzyme Active Site Architecture and Dynamics

The differential reactivity and binding of (E)- and (Z)-FPEP have provided significant insights into the architecture and dynamics of the active sites of various enzymes. researchgate.net The ability of an enzyme to discriminate between these two isomers reveals subtle but important features of its substrate-binding pocket. acs.org

Studies on KDO8P synthase and DAHP synthase have shown that while both enzymes catalyze similar reactions, their active sites have distinct topographies. acs.org KDO8P synthase exhibits a strong preference for (E)-FPEP, with relative kcat/Km ratios being significantly higher for the (E)-isomer compared to the (Z)-isomer. acs.orgresearchgate.net This indicates a highly constrained PEP-binding site in KDO8P synthase that can readily distinguish between the two geometric isomers. acs.org In contrast, the lack of discrimination by DAHP synthase suggests a more flexible or differently shaped active site. acs.org These findings highlight substantial differences in the PEP subsites of these two enzyme families, which can be leveraged for the design of selective inhibitors. acs.orgresearchgate.net

The interaction of FPEP with phosphoenolpyruvate carboxylase also sheds light on its active site. The fact that the enzyme can catalyze both carboxylation and hydrolysis of the FPEP isomers suggests a certain degree of flexibility in the active site that allows for these two distinct reactions to occur. nih.gov The stereospecificity of the carboxylation reaction for each isomer further delineates the spatial arrangement of the catalytic residues. nih.gov

Probing Metabolic Regulation in In Vitro and Ex Vivo Systems

Phosphoenol-3-fluoropyruvate and its metabolic product, 3-fluoropyruvate (3-FP), have been utilized to probe metabolic regulation in various biological systems. tandfonline.complos.org By introducing these compounds into in vitro enzyme assays or ex vivo cellular systems, researchers can perturb metabolic pathways and study the resulting effects.

In studies with maize leaf phosphoenolpyruvate carboxylase, (Z)-FPEP was used to investigate the enzyme's catalytic activities. It was discovered that the enzyme catalyzes both the carboxylation and the dephosphorylation of this analog. nih.gov This dual activity, where only a fraction of the substrate is carboxylated while the majority is dephosphorylated, provides a tool to study the partitioning between different catalytic outcomes and the factors that influence it. nih.govnih.gov This is particularly relevant for understanding the regulation of C4 photosynthesis, where this enzyme plays a crucial role. researchgate.net

The toxic analog 3-fluoropyruvate has been used to select for mutant strains of Escherichia coli with altered pyruvate transport and metabolism. plos.org Mutants unable to grow in the presence of 3-FP were found to have defects in pyruvate transport. plos.org This approach allows for the genetic dissection of metabolic pathways and the identification of key transporter proteins.

Furthermore, in the context of lysine (B10760008) production by Brevibacterium flavum, sensitivity to p-fluoropyruvic acid was used as a marker to screen for mutants with altered pyruvate kinase activity. tandfonline.com Mutants with reduced pyruvate kinase activity were found to have increased lysine production, demonstrating the utility of fluorinated pyruvate analogs in metabolic engineering efforts. tandfonline.com These studies showcase how FPEP and related compounds can be powerful probes for understanding and manipulating metabolic networks.

Future Directions in Academic Research on Phosphoenol 3 Fluoropyruvate

Exploration of Novel Enzyme Targets

The inhibitory actions of F-PEP on enzymes like pyruvate (B1213749) kinase and 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase are well-established. However, its structural resemblance to the natural substrate PEP suggests it could interact with a wider array of PEP-utilizing enzymes than currently known. nih.govresearchgate.net Future research will aim to identify and validate these novel enzymatic targets.

A significant area of interest is the large family of enzymes dependent on PEP, such as various phosphotransferases and synthases that are crucial in diverse metabolic pathways. nih.govresearchgate.net For instance, enzymes critical to bacterial cell wall synthesis, like UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), present a promising avenue for exploration. researchgate.net Similarly, 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase, essential for lipopolysaccharide formation in Gram-negative bacteria, is another potential target that warrants investigation. cabidigitallibrary.orgresearchgate.net The search for new targets is crucial, as identifying them could unveil new therapeutic possibilities, especially in the creation of novel antimicrobial agents. mdpi.com

Systematic screening of F-PEP against enzyme libraries or within complex cellular extracts, combined with modern techniques like activity-based protein profiling (ABPP), could uncover previously unknown molecular interactions.

Development of Advanced Analytical and Imaging Methodologies in Research

Investigating the complex interactions of F-PEP within a cellular context requires the development and application of highly sophisticated analytical and imaging technologies. annualreviews.org While traditional methods such as nuclear magnetic resonance (NMR) spectroscopy have been foundational, future studies will leverage more sensitive and higher-resolution approaches. acs.org

Advanced NMR techniques, particularly fluorine-19 (¹⁹F) NMR, will remain indispensable for probing the binding of F-PEP to its enzyme targets and characterizing reaction intermediates. researchgate.netnih.govbeilstein-journals.org The development of in-cell NMR spectroscopy is a significant step forward, enabling the direct observation of F-PEP's behavior and metabolic fate inside living cells. nih.govbeilstein-journals.orgresearchgate.net This provides a real-time view of target engagement with minimal perturbation. researchgate.net

Simultaneously, mass spectrometry imaging (MSI) is emerging as a powerful tool to visualize the spatial distribution of small molecules like F-PEP within tissues. acs.orgnih.govnih.gov This technique can create a chemical map, showing where the compound accumulates and exerts its effects, which is vital for understanding its pharmacokinetics. nih.govacs.org Quantitative mass spectrometry imaging (qMSI) further enhances this by providing concentration data, although challenges with isobaric compounds and matrix effects remain. lcms.cz

These advanced methods will offer an unprecedented level of detail regarding the subcellular behavior of F-PEP, connecting in vitro biochemical data with in vivo biological outcomes. acs.org

| Methodology | Application for F-PEP Research | Type of Information Provided | Key Advantage |

| ¹⁹F NMR Spectroscopy | Studying enzyme kinetics and inhibitor binding. acs.org | Quantitative data on reaction rates, binding affinities (Kd), and conformational changes. beilstein-journals.org | High sensitivity and no background signal from biological samples. nih.gov |

| In-Cell NMR | Real-time monitoring of F-PEP uptake and metabolism in living cells. researchgate.net | Intracellular concentration, target engagement, and metabolic fate. nih.govresearchgate.net | Provides data from a native cellular environment. researchgate.net |

| Mass Spectrometry Imaging (MSI) | Mapping the distribution of F-PEP in tissue sections. nih.govnih.gov | Spatial location and relative abundance of the compound and its metabolites. nih.gov | Label-free visualization of multiple molecules simultaneously. acs.org |

| ¹⁸F PET Imaging | In vivo imaging of processes targeted by F-PEP analogs. aacrjournals.orgmdpi.com | Whole-body distribution and accumulation at target sites over time. nih.gov | Non-invasive, functional imaging in living organisms. nih.gov |

Integration with Multi-Omics Approaches for Systems-Level Understanding

To fully grasp the biological impact of F-PEP, research must evolve from studying single enzyme-inhibitor interactions to a holistic, systems-level view. sissa.it The integration of multi-omics approaches—including metabolomics, proteomics, and transcriptomics—is essential for this comprehensive understanding. oup.combiorxiv.org

Metabolomics, in particular, can offer a detailed snapshot of the metabolic disruptions caused by F-PEP. nih.gov For example, inhibiting a key glycolytic enzyme would lead to an accumulation of upstream metabolites and a depletion of downstream ones. nih.gov Untargeted metabolomics can uncover these shifts and reveal compensatory changes in interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway or amino acid metabolism. aacrjournals.orgmdpi.comfrontiersin.org

Design of Next-Generation Fluorinated Analogs for Specific Mechanistic Inquiries

The unique chemical properties of fluorine make it a valuable element in designing enzyme inhibitors and mechanistic probes. researchgate.netnih.gov Building on the knowledge gained from F-PEP, the design and synthesis of next-generation fluorinated analogs of phosphoenolpyruvate (B93156) will remain a dynamic research area. researchgate.netresearchgate.net

Future work will focus on creating analogs with enhanced selectivity for specific enzyme targets. nih.govnih.gov By strategically modifying the fluoropyruvate structure, it may be possible to develop compounds that potently inhibit one PEP-utilizing enzyme with minimal effect on others. researchgate.net This would provide researchers with highly precise tools to dissect the specific roles of individual enzymes in complex biological systems. acs.org

Furthermore, the use of different fluorine isotopes, notably the positron-emitting fluorine-18 (B77423) (¹⁸F), can enable in vivo imaging with Positron Emission Tomography (PET). annualreviews.org Labeling F-PEP analogs with ¹⁸F could allow for non-invasive visualization of their distribution and target engagement in whole organisms, a technique already used for other metabolic tracers like [¹⁸F]FDG. aacrjournals.orgmdpi.comnih.govfrontiersin.org This has profound implications for both preclinical research and potential diagnostic applications in humans. mdpi.comnih.gov The design of these advanced analogs will be driven by computational modeling, rational design principles, and a deep understanding of enzyme structure and function.

Q & A

Q. What is the role of phosphoenol-3-fluoropyruvate as a substrate analog in studying aldolase enzymes like KDO8P and DAHP synthases?

this compound (P-FPEP) serves as a mechanistic probe by replacing phosphoenolpyruvate (PEP) in aldolase-catalyzed reactions. The fluorine atom at the C3 position alters electronic and steric properties, enabling researchers to study substrate binding and catalytic mechanisms. For example, in KDO8P synthase, P-FPEP isomers help distinguish between metal-dependent and metal-independent enzymatic pathways by analyzing kinetic parameters (e.g., kcat/Km) .

Q. What methodological considerations are essential when incorporating this compound into in vitro enzyme assays?

Key considerations include:

- Buffer composition : Ensure compatibility with metal ions (e.g., Mn<sup>2+</sup> for metal-dependent enzymes) and pH stability.

- Isomer purity : Validate the stereochemical configuration of (E)- and (Z)-P-FPEP using <sup>19</sup>F NMR to avoid confounding results .

- Controls : Include wild-type PEP reactions to establish baseline catalytic efficiency.

Q. How do researchers validate the stereochemical configuration of this compound isomers in mechanistic studies?

The (E)- and (Z)-isomers are distinguished via <sup>19</sup>F NMR spectroscopy, which provides direct evidence of their spatial arrangement. This is critical for interpreting enzyme selectivity, as seen in KDO8P synthase, where (E)-P-FPEP exhibits 100-fold higher kcat/Km than the (Z)-isomer .

Advanced Research Questions

Q. How can pre-steady-state kinetic experiments with this compound isomers elucidate rate-limiting steps in KDO8P synthase catalysis?

Pre-steady-state burst experiments reveal that product release is rate-limiting for both PEP and P-FPEP in E. coli KDO8P synthase. For example, (E)-P-FPEP shows a product formation rate of 2.5 s<sup>−1</sup> and release rate of 0.2 s<sup>−1</sup>, indicating slower dissociation compared to PEP. These findings highlight conformational changes in the active site as critical bottlenecks .

Q. What strategies can resolve contradictions in reported substrate selectivity of DAHP synthase toward this compound isomers across studies?

Contradictions may arise from differences in enzyme sources or assay conditions. To address this:

- Structural analysis : Compare active-site residues (e.g., metal-binding motifs) using X-ray crystallography.

- Kinetic profiling : Measure kcat/Km under standardized conditions. DAHP synthase shows no discrimination between (E)- and (Z)-P-FPEP (kcat/Km ≈7 × 10<sup>−3</sup> μM<sup>−1</sup> s<sup>−1</sup>), unlike KDO8P synthase .

Q. In designing comparative studies between metal-dependent and metal-independent KDO8P synthases, how should this compound be employed to highlight active-site differences?

How can the PICOT framework structure research questions on this compound's inhibitory effects?

- Population : KDO8P/DAHP synthases.

- Intervention : (E)- or (Z)-P-FPEP as inhibitors.

- Comparison : Wild-type PEP kinetics.

- Outcome : Inhibitor potency (IC50) or Ki.

- Time : Pre-steady-state vs. steady-state phases. This framework ensures clarity and comparability across studies .

Q. How does the FINER model apply to developing research questions on fluorinated substrate analogs?

- Feasible : Access to purified enzymes and NMR facilities.

- Interesting : Mechanistic insights into enzyme evolution.

- Novel : First use of P-FPEP in DAHP synthase studies.

- Ethical : Compliance with biochemical safety protocols.

- Relevant : Informs antibiotic design targeting PEP-utilizing enzymes .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound across enzyme classes?

- Meta-analysis : Compile kcat/Km values from multiple studies (e.g., DAHP vs. KDO8P synthases).

- Structural alignment : Identify conserved vs. divergent active-site motifs using tools like PyMOL.

- Experimental replication : Standardize assay conditions (pH, temperature, cofactors) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.